molecular formula C9H10BNO2 B1431407 4-Cyano-2,6-dimethylphenylboronic acid CAS No. 1451391-43-7

4-Cyano-2,6-dimethylphenylboronic acid

Cat. No. B1431407
M. Wt: 174.99 g/mol
InChI Key: JTJKZJPBCISPOI-UHFFFAOYSA-N
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Description

4-Cyano-2,6-dimethylphenylboronic acid is a chemical compound with the molecular formula C9H10BNO2 and a molecular weight of 174.99 . It is a solid at room temperature and is stored in a refrigerator . The compound is used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions .


Molecular Structure Analysis

The InChI code for 4-Cyano-2,6-dimethylphenylboronic acid is 1S/C9H10BNO2/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,12-13H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

4-Cyano-2,6-dimethylphenylboronic acid is used in Suzuki-Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis .


Physical And Chemical Properties Analysis

4-Cyano-2,6-dimethylphenylboronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 395.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 47.1±0.4 cm3, a polar surface area of 64 Å2, and a molar volume of 149.1±5.0 cm3 .

Scientific Research Applications

Reactivity and Synthesis

  • The reactivity of similar compounds, like 2,6-dimethylpyrimidine-4-carbonitrile, demonstrates behaviors akin to ordinary nitriles, forming various derivatives through reactions with different agents, indicating potential versatility in chemical synthesis (Yamanaka, 1958).
  • Improvement in the synthesis of various alkyl-phenylboronic acids, including 2,6-dimethylphenylboronic acid, highlights its broad applications in electronics, chemistry, medicine, and biology, particularly in glucose sensors and as medicine intermediates (Deng et al., 2009).

Crystal Structures and Catalysis

  • The structural analysis of similar compounds, such as 2,6-dimethyl-3,5-dicarbomethoxy-4-[2-nitro-, 3-cyano-, 4-(dimethylamino)-, and 2,3,4,5,6-pentafluorophenyl]-1,4-dihydropyridine, reveals their boat-type conformation, which is significant for understanding their biological activity and potential as calcium channel antagonists (Triggle et al., 1980).
  • 4-Cyano-2,6-dimethylphenylboronic acid acts as a catalyst in the electroreduction of O2, demonstrating its potential in electrochemical applications and as a component in catalytic processes (Steiger & Anson, 1997).

Electronic and Optical Properties

  • Studies on the electronic behavior of similar compounds, such as 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4(o-nitrophenyl)-1,4-dihydropyridine, in protic medium inform us about the electrochemical properties and potential uses of 4-Cyano-2,6-dimethylphenylboronic acid in electronic applications (David et al., 1995).
  • The solvatochromic behavior of donor-acceptor polyenes related to 4-Cyano-2,6-dimethylphenylboronic acid indicates potential applications in optoelectronics and as nonlinear optical materials, given their strong fluorescence and solvatochromic shifts (El-Gezawy et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

(4-cyano-2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJKZJPBCISPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C#N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265554
Record name B-(4-Cyano-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2,6-dimethylphenylboronic acid

CAS RN

1451391-43-7
Record name B-(4-Cyano-2,6-dimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4-Cyano-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Kusukawa, H Aramoto, T Umeda, Y Kojima - Tetrahedron, 2019 - Elsevier
A diphenylanthracene-based diamidine (1a) fluorescent probe for the detection of dicarboxylic acids has been designed and synthesized, which has an extended π-conjugation rather …
Number of citations: 12 www.sciencedirect.com
F Kannen, M Nishimura, K Yoza, T Kusukawa - Tetrahedron, 2023 - Elsevier
Several types of 1-phenylanthracene derivatives 1–4 were prepared and their photophysical properties were observed in the solution and solid states. Interestingly, the fluorine-…
Number of citations: 2 www.sciencedirect.com

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